Cas no 2172621-71-3 (3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid)

3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid
- 2172621-71-3
- 3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}-2-hydroxypropanoic acid
- EN300-1510595
-
- インチ: 1S/C27H24N2O6/c30-24(26(32)33)15-28-25(31)14-11-17-9-12-18(13-10-17)29-27(34)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-14,23-24,30H,15-16H2,(H,28,31)(H,29,34)(H,32,33)/b14-11+
- InChIKey: CKDBBILRTAYXOF-SDNWHVSQSA-N
- ほほえんだ: O(C(NC1C=CC(/C=C/C(NCC(C(=O)O)O)=O)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 472.16343649g/mol
- どういたいしつりょう: 472.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 756
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 125Ų
3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1510595-0.1g |
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}-2-hydroxypropanoic acid |
2172621-71-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1510595-2500mg |
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}-2-hydroxypropanoic acid |
2172621-71-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1510595-5.0g |
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}-2-hydroxypropanoic acid |
2172621-71-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1510595-50mg |
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}-2-hydroxypropanoic acid |
2172621-71-3 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1510595-10.0g |
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}-2-hydroxypropanoic acid |
2172621-71-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1510595-1.0g |
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}-2-hydroxypropanoic acid |
2172621-71-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1510595-0.5g |
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}-2-hydroxypropanoic acid |
2172621-71-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1510595-2.5g |
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}-2-hydroxypropanoic acid |
2172621-71-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1510595-100mg |
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}-2-hydroxypropanoic acid |
2172621-71-3 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1510595-5000mg |
3-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}-2-hydroxypropanoic acid |
2172621-71-3 | 5000mg |
$9769.0 | 2023-09-27 |
3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acidに関する追加情報
Introduction to 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid (CAS No. 2172621-71-3)
3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2172621-71-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This molecule, characterized by its intricate structure, represents a convergence of advanced synthetic methodologies and biological activity modulation, making it a subject of intense research interest.
The molecular framework of 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid incorporates several key functional groups that contribute to its unique chemical properties and potential biological applications. The presence of a fluorenylmethoxycarbonyl (Fmoc) moiety is particularly noteworthy, as Fmoc groups are widely utilized in peptide synthesis and proteomics due to their stability and ease of removal under specific conditions. This feature suggests that the compound may be involved in the development of peptide mimetics or protease inhibitors, which are critical in addressing various therapeutic challenges.
Furthermore, the molecule features an amino phenylprop-2-enamido segment, which is known to exhibit interactions with biological targets such as enzymes and receptors. The phenyl ring, a common pharmacophore in medicinal chemistry, is often employed to enhance binding affinity and selectivity. The prop-2-enamido group introduces a polar moiety that can facilitate hydrogen bonding interactions, further modulating the compound's bioactivity. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.
The hydroxypropanoic acid moiety at the C-terminal end of the molecule adds another layer of complexity, influencing both solubility and metabolic stability. Hydroxyl groups are frequently incorporated into drug candidates to improve pharmacokinetic profiles, including oral bioavailability and tissue distribution. This feature makes 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid an attractive candidate for further exploration in therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules with greater accuracy. The structural features of 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid, particularly its ability to interact with biological targets through multiple binding sites, aligns well with modern drug design principles. These principles emphasize the importance of rational molecular design to optimize binding affinity, selectivity, and pharmacokinetic properties.
In the context of current research trends, there is growing interest in developing small-molecule inhibitors that target post-translational modifications (PTMs) of proteins. PTMs play a crucial role in regulating cellular processes and are often dysregulated in diseases such as cancer and neurodegenerative disorders. The fluorenylmethoxycarbonyl group in this compound suggests potential applications in modulating PTMs through proteasome inhibition or ubiquitin-dependent pathways. This opens up avenues for therapeutic intervention in diseases where PTM dysregulation is a key pathological mechanism.
Another emerging area of research is the development of molecular probes for imaging and diagnostics. The unique structural properties of 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid make it a promising candidate for designing contrast agents for magnetic resonance imaging (MRI) or positron emission tomography (PET). Fluorene-based compounds are known for their excellent photophysical properties, including high fluorescence quantum yields and long lifetimes. These characteristics are desirable for imaging applications where signal intensity and persistence are critical.
The synthesis of complex molecules like 3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid represents a significant challenge due to the intricate interplay of functional groups and stereochemical requirements. However, recent advances in synthetic methodologies have made it possible to construct such molecules with high precision and yield. Techniques such as solid-phase peptide synthesis (SPPS), transition-metal-catalyzed cross-coupling reactions, and asymmetric hydrogenation have been instrumental in achieving this goal.
The role of fluorenylmethoxycarbonyl groups in protecting amino groups during peptide synthesis underscores their importance in medicinal chemistry. The ability to selectively introduce Fmoc groups allows for controlled modification of peptides without affecting other functional moieties. This has led to the development of novel strategies for synthesizing peptidomimetics with enhanced stability and bioavailability. Such peptidomimetics are increasingly being explored as alternatives to natural peptides due to their improved pharmacokinetic profiles.
The hydroxypropanoic acid moiety also plays a role in modulating the solubility and metabolic fate of drug candidates. Hydroxyl groups can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, they can influence solubility by increasing polarity, which is crucial for oral absorption and tissue penetration. The presence of multiple hydroxyl groups can further enhance solubility but may also introduce metabolic liabilities if not carefully balanced during drug design.
Recent studies have highlighted the importance of understanding the relationship between molecular structure and biological activity through quantitative structure–activity relationship (QSAR) analysis. QSAR models allow researchers to predict the bioactivity of compounds based on their structural features, enabling rapid screening of large libraries of molecules for potential therapeutic applications. The structural complexity of 3-{3-4-({(9H-fluoren-9-ylmethoxycarbonyl}amino)phenylprop-
2172621-71-3 (3-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}-2-hydroxypropanoic acid) 関連製品
- 1461707-90-3(5-chloro-2,3-dihydro-1-benzofuran-7-sulfonamide)
- 1627180-59-9(5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 332382-04-4(<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e)
- 2171886-38-5(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanoylpiperidine-4-carboxylic acid)
- 1638201-87-2(5-Iodo-3-Methoxy-pyridin-2-ylaMine)
- 957042-59-0((E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide)
- 2228289-87-8(4-1-(aminomethyl)cyclohexylbenzene-1,2,3-triol)
- 2680809-19-0(tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate)
- 1433990-11-4(Ethyl 6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate)
- 1170177-48-6(N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)-1,3-thiazole-4-carboxamide)




